molecular formula C25H24N6O3 B13440020 4-Hydroxy Ibrutinib

4-Hydroxy Ibrutinib

Cat. No.: B13440020
M. Wt: 456.5 g/mol
InChI Key: HJAGSCLKIGHKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Ibrutinib is a derivative of Ibrutinib, a potent inhibitor of Bruton’s tyrosine kinase (BTK). Ibrutinib is widely used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . The addition of a hydroxyl group to Ibrutinib enhances its solubility and potentially modifies its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Ibrutinib involves the hydroxylation of Ibrutinib. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions . The reaction typically requires a solvent like tetrahydrofuran (THF) and a catalyst to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Ibrutinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy Ibrutinib has a wide range of applications in scientific research:

Mechanism of Action

4-Hydroxy Ibrutinib exerts its effects by irreversibly binding to the cysteine residue C481 in the active site of Bruton’s tyrosine kinase (BTK). This binding inhibits the enzymatic activity of BTK, leading to the disruption of B-cell receptor signaling pathways. This inhibition results in decreased proliferation and survival of malignant B-cells .

Comparison with Similar Compounds

Uniqueness of 4-Hydroxy Ibrutinib: The addition of a hydroxyl group to Ibrutinib enhances its solubility and may improve its pharmacokinetic profile, making it a potentially more effective therapeutic agent .

Properties

Molecular Formula

C25H24N6O3

Molecular Weight

456.5 g/mol

IUPAC Name

1-[3-[4-amino-3-[4-(4-hydroxyphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H24N6O3/c1-2-21(33)30-13-3-4-17(14-30)31-25-22(24(26)27-15-28-25)23(29-31)16-5-9-19(10-6-16)34-20-11-7-18(32)8-12-20/h2,5-12,15,17,32H,1,3-4,13-14H2,(H2,26,27,28)

InChI Key

HJAGSCLKIGHKCE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=C(C=C5)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.